molecular formula C19H19N3O3S B5014423 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-(4-hydroxy-3-methoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B5014423
M. Wt: 369.4 g/mol
InChI Key: JLQOHHXGCYAWPT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) attached to it, which is further substituted with hydroxy (-OH) and methoxy (-OCH3) groups . These groups can significantly affect the compound’s physical and chemical properties, as well as its reactivity.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the pyrimidine ring provides a planar, aromatic center to the molecule. The various substituents (hydroxy, methoxy, and phenyl groups) will contribute to the overall polarity of the molecule and can engage in various intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. For instance, the hydroxy and methoxy groups might be susceptible to reactions with strong acids or bases, and the aromatic ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like -OH and -OCH3) and the aromatic ring could affect its solubility, melting point, boiling point, and other physical properties .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound. If it has any biological activity, it could be due to interactions with proteins or other biological macromolecules, possibly through the formation of hydrogen bonds or hydrophobic interactions .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific data, it’s hard to comment on its toxicity or environmental impact .

Future Directions

The study of such compounds could be of interest in various fields, including medicinal chemistry, materials science, or synthetic chemistry. Future research could focus on exploring its potential biological activities, developing methods for its synthesis, or studying its reactivity .

properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-16(18(24)21-13-6-4-3-5-7-13)17(22-19(26)20-11)12-8-9-14(23)15(10-12)25-2/h3-10,17,23H,1-2H3,(H,21,24)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQOHHXGCYAWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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